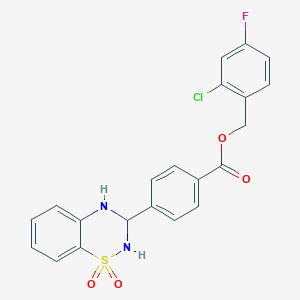

2-chloro-4-fluorobenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

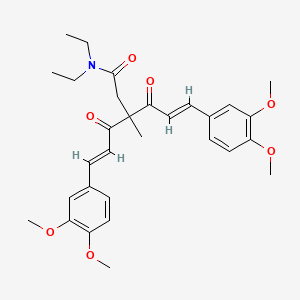

The compound “2-chloro-4-fluorobenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate” is a complex organic molecule. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this ring is influenced by many functional groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound is influenced by the 1,2,4-benzothiadiazine-1,1-dioxide ring and the various functional groups attached to it. These groups can include a halo, alkyl, aryl, alkylamino, benzyl, keto, etc., which are responsible for the activity of the 1,2,4-benzothiadiazine-1,1-dioxide ring .Scientific Research Applications

Synthesis and Mesomorphic Properties

The synthesis and mesomorphic properties of chiral series containing compounds structurally related to 2-chloro-4-fluorobenzyl derivatives have been explored, demonstrating rich polymesomorphism and displaying anticlinic and twisted grain boundary (TGB) phases. The study of these properties involves understanding how the number and position of fluorines affect the mesomorphic sequence, contributing to the development of materials with specific liquid crystalline behaviors (C. D. Cruz et al., 2001).

Antimicrobial Properties

Research into 2-chloro-4-fluorobenzyl derivatives has also led to the synthesis and evaluation of compounds for their antimicrobial properties. Derivatives have been synthesized and tested against various bacteria strains and fungi species, revealing promising antimicrobial activities. This highlights the potential for these compounds in the design of new antimicrobial agents (D. Armenise et al., 2012).

Microwave-assisted Synthesis

The efficiency of microwave irradiation has been applied in the synthesis of side-chain fluorinated heterocyclic compounds, including those with 2-chloro-4-fluorobenzyl substitutions. This method offers improved yields and highlights the utility of microwave irradiation in synthesizing complex heterocyclic compounds efficiently (H. Loghmani-Khouzani et al., 2005).

Environmental Degradation Studies

Studies on the degradation of fluorobenzoic acid derivatives by Pseudomonas sp. have provided insights into the cometabolic pathways of monofluorobenzoates and the critical reactions involved in their degradation. This research is fundamental in understanding the biodegradation of halogenated organic compounds in the environment (A. Schreiber et al., 1980).

Enhancing Magnetic Properties

Research into the modification of bridging ligands in {CrLn} single-molecule magnets, including those with 2-chloro-4-fluorobenzyl derivatives, has shown significant improvements in magnetic relaxation time, blocking temperature, and coercivity. This demonstrates the impact of molecular engineering on the magnetic properties of materials for potential application in data storage technologies (S. K. Langley et al., 2016).

Mechanism of Action

The mechanism of action of this compound is likely related to the biological activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O4S/c22-17-11-16(23)10-9-15(17)12-29-21(26)14-7-5-13(6-8-14)20-24-18-3-1-2-4-19(18)30(27,28)25-20/h1-11,20,24-25H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBOSVYTNBOLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC=C(C=C3)C(=O)OCC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)

![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)

![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)

![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)

![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)